molecular formula C21H21N3O5 B2709395 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-84-6

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2709395
CAS No.: 941917-84-6
M. Wt: 395.415
InChI Key: VIQPTDATHXNKCY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-26-16-7-4-13(5-8-16)20-22-21(29-23-20)14-10-19(25)24(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPTDATHXNKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the methoxyphenyl and oxadiazolyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective functionalization. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

    Cyclization: The compound can undergo intramolecular cyclization to form new ring structures, which may enhance its stability or reactivity.

Scientific Research Applications

Physical Properties

The compound is characterized by its unique functional groups that contribute to its biological activity. The presence of both dimethoxy and methoxy phenyl groups enhances its lipophilicity and potential for bioactivity.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles, including the compound , exhibit significant anticancer properties. A study highlighted that compounds featuring the oxadiazole moiety demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in cancer types such as breast and colon cancer .

Case Study: Antitumor Efficacy

In a notable study, a series of 1,3,4-oxadiazole derivatives were tested against multiple cancer cell lines. The results showed that compounds with similar structural features to 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibited IC₅₀ values significantly lower than standard chemotherapeutic agents .

Antimicrobial Properties

The oxadiazole scaffold has been recognized for its antimicrobial activity. Compounds containing this moiety have been reported to possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Study: Antibacterial Activity

In a comparative analysis of various oxadiazole derivatives, it was found that those with methoxy substitutions exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests that the structural modifications present in this compound could similarly enhance antimicrobial efficacy .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may have neuroprotective properties. Studies have shown that such compounds can mitigate neuronal damage and exhibit anticonvulsant activities.

Case Study: Neuroprotection in Animal Models

In preclinical trials involving animal models of epilepsy, derivatives showed a marked reduction in seizure frequency and severity. This underscores the potential use of such compounds in treating neurological disorders .

Summary of Applications

ApplicationDescriptionEvidence/Case Studies
Anticancer Inhibits cancer cell proliferation across various typesSignificant IC₅₀ reductions observed in studies
Antimicrobial Exhibits broad-spectrum activity against bacteria and fungiEnhanced efficacy noted against Staphylococcus aureus
Neuroprotective Potential to protect neurons and reduce seizure activityPositive results in animal models of epilepsy

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems: The target compound’s 1,2,4-oxadiazole ring differs from the 1,2-oxazole (isoxazole) in the tetrahydroquinoline analog. Oxadiazoles generally exhibit higher metabolic stability than isoxazoles due to reduced susceptibility to enzymatic degradation .
  • Substituent Effects: The 4-nitrophenyl group in the tetrahydroquinoline analog introduces strong electron-withdrawing effects, whereas the 3,4-dimethoxyphenyl group in the target compound provides electron-donating properties, which could influence solubility and binding interactions .

Physicochemical and Crystallographic Properties

Crystal Data Comparison

The tetrahydroquinoline-pyrrolidin-2-one hybrid () crystallizes in a triclinic system (space group P1) with unit cell parameters:

  • a = 13.516 Å, b = 14.193 Å, c = 14.987 Å
  • α = 70.151°, β = 79.62°, γ = 69.700°
  • Density = 1.309 Mg/m³, Z = 4 .

Thermal and Solubility Trends

  • Nitrophenyl Analogs: The nitro group may reduce aqueous solubility but enhance π-π stacking in crystal lattices, as seen in the tetrahydroquinoline derivative’s stable monohydrate form .
  • Methoxy-Rich Compounds: Methoxy groups typically improve solubility in polar solvents (e.g., DMSO, ethanol), which could make the target compound more suitable for biological assays than its nitro-substituted counterparts .

Research Implications and Limitations

  • Limitations : Direct comparisons are hindered by the absence of data on the target compound’s synthesis, crystallography, or biological profiling.

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a hybrid molecule that incorporates both pyrrolidinone and oxadiazole moieties. This structural combination is of significant interest due to the diverse biological activities exhibited by compounds containing these functional groups. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of the compound can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure features:

  • Pyrrolidinone : A five-membered lactam ring that is known for various biological activities.
  • Oxadiazole : A heterocyclic compound that has shown promise in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The oxadiazole moiety has been shown to inhibit several enzymes involved in cancer progression:

  • Thymidylate Synthase : Involved in DNA synthesis; inhibition can lead to reduced proliferation of cancer cells.
  • Histone Deacetylases (HDAC) : Affect gene expression and cell cycle regulation; HDAC inhibitors have shown potential in cancer therapy.
  • Telomerase : An enzyme that maintains telomere length; its inhibition can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds bearing the oxadiazole ring have exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives range from 0.12 to 15.63 µM, indicating potent activity compared to standard treatments like doxorubicin .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Oxadiazole derivatives have been reported to possess broad-spectrum activity against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings can enhance antimicrobial efficacy .

Other Biological Activities

This compound may also exhibit:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Antioxidant properties : Through scavenging free radicals and reducing oxidative stress .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against MCF-7 cells and showed an IC50 value comparable to tamoxifen, indicating its potential as an alternative therapy .
  • Antimicrobial Screening : In vitro tests revealed that oxadiazole derivatives inhibited the growth of resistant bacterial strains, showcasing their potential use in treating infections caused by multidrug-resistant organisms .

Summary Table of Biological Activities

Activity TypeTarget/EffectIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line15.63
AnticancerA549 Cell Line0.12 - 2.78
AntimicrobialVarious Bacterial StrainsVaries
Anti-inflammatoryCytokine InhibitionNot specified
AntioxidantFree Radical ScavengingNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one derivatives, and how can the oxadiazole ring be introduced?

  • Methodology : The synthesis typically involves multi-step reactions:

Pyrrolidinone core formation : Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions using ketones and amines under acidic conditions .

Oxadiazole introduction : A two-step process: (a) condensation of nitrile intermediates with hydroxylamine to form amidoximes, followed by (b) cyclization via dehydration (e.g., using POCl₃ or carbodiimides) .
Key validation: Monitor reaction progress via TLC and intermediate characterization by FT-IR and 1^1H NMR.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Analytical workflow :

  • 1^1H/13^{13}C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃), pyrrolidinone carbonyl (δ ~170–175 ppm), and oxadiazole proton environments (δ ~8.0–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., dihedral angles between oxadiazole and pyrrolidinone rings) .
  • HRMS : Validate molecular formula (e.g., C₂₂H₂₁N₃O₅ requires exact mass 407.1477).

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole cyclization step, and what variables most significantly impact efficiency?

  • Experimental design :

  • Variables to test : Catalyst type (e.g., HATU vs. EDCI), solvent polarity (DMF vs. THF), temperature (80–120°C), and reaction time (4–24 hrs).
  • Statistical approach : Use a factorial design (e.g., 2⁴ matrix) to identify optimal conditions. For example, higher yields (~75%) are achieved with HATU in DMF at 100°C for 12 hrs .
  • Troubleshooting : If byproducts form (e.g., open-chain intermediates), add molecular sieves to absorb water and drive cyclization.

Q. How can discrepancies in reported biological activity data for structurally analogous compounds be resolved?

  • Case study analysis :

  • Compare IC₅₀ values of oxadiazole-containing pyrrolidinones in enzyme inhibition assays. If conflicting results arise (e.g., 10 µM vs. 50 µM):

Assay conditions : Check buffer pH (e.g., phosphate vs. Tris), incubation time, and co-solvents (DMSO >1% may denature proteins) .

Structural analogs : Test substituent effects (e.g., 4-methoxy vs. 4-nitro on oxadiazole ring) to identify pharmacophore requirements.

  • Validation : Replicate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition).

Q. What computational strategies are effective for predicting the target engagement of this compound?

  • In silico workflow :

Molecular docking : Use AutoDock Vina to screen against kinases or GPCRs (common targets for oxadiazoles). Prioritize binding poses with hydrogen bonds to the pyrrolidinone carbonyl and π-π stacking with oxadiazole .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å suggests stable interactions).

ADMET prediction : Calculate logP (optimal ~2–3) and polar surface area (<140 Ų) to evaluate bioavailability .

Data Interpretation & Contradictions

Q. How should researchers interpret conflicting crystallographic data for similar compounds?

  • Case example : If X-ray structures of analogs show variable torsion angles (e.g., 15° vs. 30° between aryl and oxadiazole rings):

Environmental factors : Assess packing forces in the crystal lattice (e.g., hydrogen-bonding networks may distort geometries) .

Solution-state validation : Compare with NOESY NMR to confirm predominant conformers in solution.

Q. What methods are recommended to validate purity when HPLC-MS reveals unexpected peaks?

  • Protocol :

  • Preparative HPLC : Isolate impurities (>95% purity) and characterize via 1^1H NMR and HRMS.
  • Stress testing : Expose the compound to heat (60°C), light, or humidity (40°C/75% RH) for 7 days to identify degradation pathways .

Experimental Design

Q. How to design a robust SAR study for this compound’s antimicrobial activity?

  • Framework :

  • Variable groups : Synthesize derivatives with modified substituents (e.g., 3,4-dimethoxy → 3,4-dichloro; oxadiazole → thiadiazole).
  • Biological testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Data analysis : Apply clustering algorithms (e.g., PCA) to correlate structural features with activity.

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